

"Toddalolactone 3'-O-methyl ether" CAS number and chemical identifiers

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Compound of Interest

Compound Name: Toddalolactone 3'-O-methyl ether

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An In-Depth Technical Guide to Toddalolactone 3'-O-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone 3'-O-methyl ether, a naturally occurring prenylated coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and biological activities. Detailed information on its isolation from natural sources, while a specific synthetic protocol remains to be fully elucidated in the public domain, is discussed alongside spectroscopic data for its characterization. Furthermore, this guide explores its potential anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory activities, drawing on data from related compounds to highlight its promise in drug discovery and development.

Chemical Identity and Physicochemical Properties

Toddalolactone 3'-O-methyl ether is chemically known as (+)-6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin. It is a derivative of toddalolactone, distinguished by the methylation of the 3'-hydroxyl group.

Table 1: Chemical Identifiers for Toddalolactone 3'-O-methyl ether



Identifier	Value
CAS Number	143614-35-1[1]
Molecular Formula	C17H22O6[1]
Molecular Weight	322.35 g/mol [1]
IUPAC Name	6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2]
Synonyms	(+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin

Table 2: Physicochemical Properties of Toddalolactone 3'-O-methyl ether

Property	Value
Appearance	White solid (presumed)
Solubility	Soluble in DMSO[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Biological Activity and Potential Therapeutic Applications

While specific quantitative bioactivity data for **Toddalolactone 3'-O-methyl ether** is limited in publicly available literature, the biological activities of structurally related coumarins isolated from Toddalia asiatica provide strong indications of its potential therapeutic value.

Anti-inflammatory Activity

Coumarins from Toddalia asiatica have demonstrated significant anti-inflammatory properties[4]. The mechanism of action for many coumarins involves the modulation of key inflammatory pathways. For instance, 6,7-dimethoxy-4-methylcoumarin has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-kB and MAPK signaling pathways in LPS-induced RAW 264.7 cells[5]. Similarly, 6-methylcoumarin inhibits



inflammation by regulating these same pathways[6]. It is plausible that **Toddalolactone 3'-O-methyl ether** exerts its anti-inflammatory effects through a similar mechanism.

Phosphodiesterase-4 (PDE4) Inhibition

Several prenylated coumarins from Toddalia asiatica have been identified as potent inhibitors of phosphodiesterase-4 (PDE4)[5]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines. The inhibitory activity of these coumarins suggests that **Toddalolactone 3'-O-methyl ether** may also function as a PDE4 inhibitor, a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[7]. For example, 6-hydroxy-5,7-dimethoxy-flavone, a compound with a similar substitution pattern, has been shown to suppress the neutrophil respiratory burst via selective PDE4 inhibition[8].

Table 3: PDE4 Inhibitory Activity of Selected Coumarins from Toddalia asiatica

Toddacoumalone 0.14 Rolipram (Positive Control) 0.59 Compound 3 < 10 Compound 8 < 10 Compound 10 < 10 Compound 11 < 10 Compound 12 < 10
Compound 3 < 10
Compound 8 < 10
Compound 10 < 10
Compound 11 < 10
Compound 12 < 10
Compound 12
Compound 13 < 10
Compound 17 < 10
Compound 21 < 10

Data extracted from a study on prenylated coumarins from Toddalia asiatica as natural phosphodiesterase-4 inhibitors.[5]

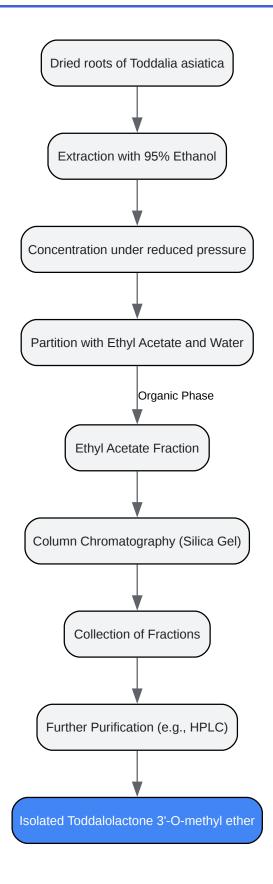


Experimental Protocols Isolation from Natural Sources

Toddalolactone 3'-O-methyl ether is a natural product found in the plant Toddalia asiatica (L.) Lam. (Rutaceae)[9]. While a specific, detailed protocol for the isolation of this particular compound is not readily available, a general procedure for the fractionation of the ethanolic extract of the roots of Toddalia asiatica can be described as follows:

Experimental Workflow: Isolation of Prenylated Coumarins





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Caption: General workflow for the isolation of prenylated coumarins from Toddalia asiatica.



The dried and powdered roots of Toddalia asiatica are typically extracted with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure. The concentrated extract is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is rich in coumarins, is then subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure **Toddalolactone 3'-O-methyl ether**.

Synthesis

A specific, detailed synthetic protocol for **Toddalolactone 3'-O-methyl ether** is not available in the current literature. However, general methods for the synthesis of coumarin derivatives, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, are well-established[10][11]. The synthesis of 4-methylcoumarins, for instance, can be achieved through the Pechmann condensation of phenols with ethyl acetoacetate using an acid catalyst[11]. The synthesis of a complex molecule like **Toddalolactone 3'-O-methyl ether** would likely involve a multi-step process, starting with a suitably substituted phenol and building the prenyl side chain with the desired stereochemistry.

Spectroscopic Data for Characterization

While a complete set of raw spectroscopic data for **Toddalolactone 3'-O-methyl ether** is not publicly available, information from related compounds and mentions in the literature can provide an expected spectroscopic profile.

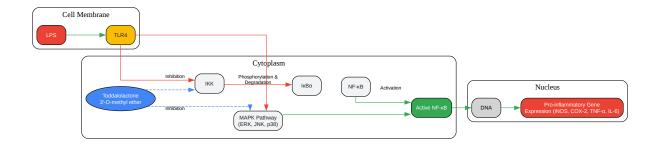
Table 4: Expected Spectroscopic Data for Toddalolactone 3'-O-methyl ether



Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons of the coumarin core, methoxy groups, and protons of the 2-hydroxy-3-methoxy-3-methylbutyl side chain. The stereochemistry at the C-2' position influences the chemical shifts and coupling constants of the side chain protons.
¹³ C NMR	Resonances for the carbonyl carbon of the lactone, aromatic carbons, methoxy carbons, and carbons of the aliphatic side chain.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of 322.35. Fragmentation patterns would likely involve cleavage of the side chain.
Infrared (IR) Spectroscopy	Characteristic absorption bands for a hydroxyl group (O-H stretch), a lactone carbonyl group (C=O stretch), aromatic C=C stretching, and C-O stretching of the ether and methoxy groups.

Signaling Pathway: Potential Anti-inflammatory Mechanism of Coumarins





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Caption: Postulated anti-inflammatory signaling pathway modulated by coumarins like **Toddalolactone 3'-O-methyl ether**.

Conclusion

Toddalolactone 3'-O-methyl ether represents a promising natural product with potential for development as an anti-inflammatory and PDE4 inhibitory agent. While further research is required to fully elucidate its specific biological activities, synthesis, and mechanism of action, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The structural similarity to other bioactive coumarins from Toddalia asiatica strongly suggests that **Toddalolactone 3'-O-methyl ether** warrants more in-depth investigation.

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